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molecular formula C10H19NO B8617219 5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octane CAS No. 83868-59-1

5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octane

Cat. No. B8617219
M. Wt: 169.26 g/mol
InChI Key: XTYGJNQXYXVRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04400513

Procedure details

44.55 g (0.825 mole) of CH3ONa were then added, under stirring, to the mixture and then, in half an hour, a solution of 77.5 g (0.5 mole) of triacetonamine dissolved in 50 cc of CH3CN was gradually added. After having stirred the mixture for 4 hours at room temperature, most of the solvent was distilled under vacuum and 500 cc of H2O were added to the mixture.
Name
CH3ONa
Quantity
44.55 g
Type
reactant
Reaction Step One
Quantity
77.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][Na].[CH3:4][C:5]1([CH3:14])[NH:11][C:10]([CH3:13])([CH3:12])[CH2:9][C:7](=O)[CH2:6]1>CC#N>[CH3:12][C:10]1([CH3:13])[CH2:9][C:7]2([CH2:1][O:2]2)[CH2:6][C:5]([CH3:14])([CH3:4])[NH:11]1

Inputs

Step One
Name
CH3ONa
Quantity
44.55 g
Type
reactant
Smiles
CO[Na]
Step Two
Name
Quantity
77.5 g
Type
reactant
Smiles
CC1(CC(=O)CC(N1)(C)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
under stirring, to the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
in half an hour
ADDITION
Type
ADDITION
Details
was gradually added
STIRRING
Type
STIRRING
Details
After having stirred the mixture for 4 hours at room temperature
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
most of the solvent was distilled under vacuum and 500 cc of H2O
ADDITION
Type
ADDITION
Details
were added to the mixture

Outcomes

Product
Name
Type
Smiles
CC1(NC(CC2(OC2)C1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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